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Compound of Interest

Compound Name:
Ethyl 4-(2-

chloroacetamido)benzoate

Cat. No.: B1267736 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
(2-chloroacetamido)benzoate, a compound of interest in medicinal chemistry and drug

development. The following sections detail its nuclear magnetic resonance (NMR) and infrared

(IR) spectral properties, the experimental protocols for data acquisition, and a visualization of

its synthetic pathway.

Spectroscopic Data
The structural integrity and purity of synthesized Ethyl 4-(2-chloroacetamido)benzoate can

be confirmed through various spectroscopic techniques. The key quantitative data from ¹H

NMR, ¹³C NMR, and FT-IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the

compound. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms,

while the ¹³C NMR spectrum provides information about the carbon skeleton.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-(2-chloroacetamido)benzoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.55 Singlet 1H -NH

8.00 Doublet 2H Ar-H

7.74 Doublet 2H Ar-H

4.29 Quartet 2H -OCH₂CH₃

4.27 Singlet 2H -COCH₂Cl

1.32 Triplet 3H -OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-(2-chloroacetamido)benzoate

Chemical Shift (δ) ppm Assignment

165.6 Ester C=O

164.8 Amide C=O

142.8 Ar-C

130.8 Ar-CH

124.9 Ar-C

118.9 Ar-CH

60.7 -OCH₂CH₃

43.9 -COCH₂Cl

14.1 -OCH₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for Ethyl 4-(2-chloroacetamido)benzoate
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Wavenumber (cm⁻¹) Intensity Assignment

3303 Strong N-H stretch

1718 Strong Ester C=O stretch

1680 Strong Amide C=O stretch (Amide I)

1595 Strong C=C aromatic stretch

1534 Strong N-H bend (Amide II)

1275 Strong C-O stretch (ester)

769 Strong C-Cl stretch

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of Ethyl 4-(2-chloroacetamido)benzoate was

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was

used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker

Avance 400 MHz spectrometer.

¹H NMR: Spectra were acquired with a spectral width of 8278 Hz, an acquisition time of 3.93

seconds, and a relaxation delay of 1.0 second. A total of 16 scans were co-added and

Fourier transformed to obtain the final spectrum.

¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a spectral

width of 24038 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2.0

seconds. A total of 1024 scans were accumulated.

FT-IR Spectroscopy Protocol
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Sample Preparation: A small amount of the solid Ethyl 4-(2-chloroacetamido)benzoate was

finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The

mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The FT-IR spectrum was recorded on a PerkinElmer

Spectrum Two FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over

the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr

pellet was recorded and automatically subtracted from the sample spectrum.

Synthesis Workflow
The synthesis of Ethyl 4-(2-chloroacetamido)benzoate is typically achieved through a two-

step process starting from 4-aminobenzoic acid. The workflow involves an initial esterification

followed by an acylation reaction.

Step 1: Fischer Esterification

Step 2: Acylation

4-Aminobenzoic Acid

Benzocaine
(Ethyl 4-aminobenzoate)

H₂SO₄ (cat.)
Reflux

Ethanol

Ethyl 4-(2-chloroacetamido)benzoate

Pyridine
0-5 °C

Chloroacetyl Chloride

Click to download full resolution via product page

Synthesis of Ethyl 4-(2-chloroacetamido)benzoate.

This guide provides essential spectroscopic data and methodologies for Ethyl 4-(2-
chloroacetamido)benzoate, which are critical for its identification, characterization, and use in
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further research and development activities.

To cite this document: BenchChem. [In-depth Spectroscopic Analysis of Ethyl 4-(2-
chloroacetamido)benzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267736#spectroscopic-data-of-ethyl-4-2-
chloroacetamido-benzoate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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